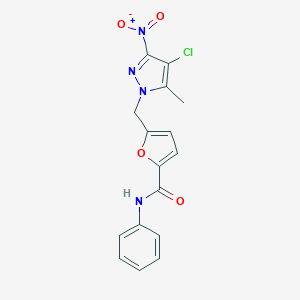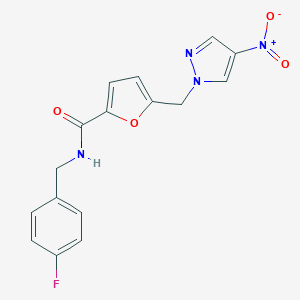
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide, also known as BAMMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
Advantages and Limitations for Lab Experiments
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for research on 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide, including the development of new drugs based on its anti-inflammatory and anti-cancer properties, the synthesis of new functional materials based on its building blocks, and the exploration of its potential applications in nanotechnology. Additionally, more research is needed to fully understand the mechanism of action of 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide and its biochemical and physiological effects.
Synthesis Methods
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of mesitylene with bromine to form 4-bromomesitylene, which is then reacted with methylhydrazine to form 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to yield high purity and yield of 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide.
Scientific Research Applications
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In material science, 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks and covalent organic frameworks. In nanotechnology, 4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide has been used as a precursor for the synthesis of various nanoparticles, such as gold and silver nanoparticles.
properties
Product Name |
4-bromo-N-mesityl-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-8-5-9(2)12(10(3)6-8)17-14(19)13-11(15)7-16-18(13)4/h5-7H,1-4H3,(H,17,19) |
InChI Key |
WTPNJIHLQGAKKL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=NN2C)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C=NN2C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)

![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)